1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Description
The compound 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of fused heterocyclic systems with a pyrazole ring fused to a quinoline backbone.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O/c1-4-17-6-8-18(9-7-17)25-22-15-28-24-12-11-20(31-3)14-21(24)26(22)30(29-25)19-10-5-16(2)23(27)13-19/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMLUSSVASITIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis
The synthesis of pyrazolo[4,3-c]quinolines typically involves multi-step organic reactions that include cyclization and substitution processes. The specific synthesis pathway for this compound has not been extensively documented in the literature; however, it is likely derived from established methods for synthesizing related quinoline derivatives.
Biological Activity
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The cytotoxicity is often assessed using the MTT assay, where the IC50 values indicate the concentration required to inhibit cell proliferation by 50% .
- The compound has shown promising results in inducing apoptosis and DNA damage in cancer cells, suggesting mechanisms that may involve the inhibition of key survival pathways in tumor cells .
-
Anti-inflammatory Effects
- Certain derivatives of pyrazolo[4,3-c]quinoline have been evaluated for their anti-inflammatory properties. They exhibit significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .
- Antimicrobial Activity
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Chloro Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
| Methoxy Group | Potentially increases solubility and alters electronic properties, affecting biological interactions. |
| Ethyl Substituent | May enhance selectivity and potency against specific targets due to steric effects. |
Case Studies
-
In vitro Studies
- In vitro evaluations have demonstrated that modifications to the pyrazoloquinoline scaffold can significantly impact cytotoxicity and selectivity against cancer cell lines. For example, derivatives with varying substituents at different positions on the quinoline ring have been tested for their ability to induce apoptosis and inhibit cell growth .
-
In vivo Studies
- While in vivo studies are still limited for this specific compound, related pyrazoloquinolines have been tested in animal models for their anticancer effects. These studies often focus on assessing tumor growth inhibition and survival rates following treatment with these compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazoloquinoline derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. For instance, derivatives of pyrazolo[4,3-c]quinoline have shown promising results against breast and prostate cancer cells by targeting specific kinases involved in cell signaling pathways .
Anti-inflammatory Properties
Research indicates that compounds within the pyrazolo family exhibit anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This makes them potential candidates for the treatment of inflammatory diseases such as arthritis .
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of pyrazoloquinolines have been documented, with studies demonstrating effectiveness against a range of pathogens. These compounds disrupt microbial cell functions, making them valuable in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrazoloquinoline structure can enhance its potency and selectivity towards specific biological targets. The presence of substituents like chloro and methoxy groups significantly influences its biological activity .
Luminescent Materials
Pyrazoloquinolines have been explored for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their unique electronic properties allow for efficient light emission when incorporated into polymer matrices .
Sensor Development
Due to their photophysical properties, these compounds are also being investigated for use in sensor technologies. Their ability to undergo fluorescence changes upon interaction with specific analytes can be harnessed for detecting environmental pollutants or biological markers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against breast cancer cell lines | Induced apoptosis via kinase inhibition |
| Anti-inflammatory Study | Tested on arthritis models | Reduced COX enzyme activity and inflammation markers |
| Antimicrobial Research | Assessed against bacterial strains | Demonstrated significant antibacterial activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The pharmacological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Observations:
- Hydrophobic Substituents : The 4-ethylphenyl group in the target compound and ’s analog increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Methoxy vs. Ethoxy : The 8-methoxy group in the target compound offers moderate solubility, while ethoxy () further enhances hydrophobicity .
Pharmacological Activity Trends
Although direct activity data for the target compound is unavailable, inferences can be drawn from related studies:
- Amino Group Introduction: highlights that NH₂ groups at specific positions enhance therapeutic indices in pyrazoloquinolines, suggesting that the target compound’s lack of amino groups may limit its efficacy compared to amino-substituted analogs .
- Trifluoromethyl Effects : The CF₃ group in ’s compound improves bioavailability and target affinity due to its strong electron-withdrawing nature, a feature absent in the target compound .
- Benzyl Substituents : ’s 5-benzyl analog likely exhibits higher lipophilicity and altered pharmacokinetics compared to the target compound’s simpler substituents .
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
Q & A
Q. What are the established synthetic routes for 1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step functionalization of a pyrazoloquinoline core. A common approach starts with halogenated quinoline precursors, such as 2,4-dichloroquinoline-3-carbonitrile, which undergoes nucleophilic substitution with aryl groups. For example, aryl hydrazines or substituted phenylacetylene can be introduced via 1,3-dipolar cycloaddition (click chemistry) in the presence of Cu(I) catalysts to form triazole intermediates . Subsequent methoxy group installation at position 8 is achieved through alkylation or demethylation-protection strategies. Critical steps include refluxing in DMF with aryl hydrazines (3–6 hours) and purification via precipitation or column chromatography .
Q. Which analytical techniques are essential for structural characterization of this compound?
- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-stacking). Bond angles and torsion angles (e.g., C19—C18—H18: 119.91°, C17—C18—H18: 121.5°) are critical for confirming regioselectivity .
- NMR spectroscopy : and NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm). - COSY and HSQC resolve overlapping signals in crowded regions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways, particularly for chlorine isotopes (3:1 ratio for :) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from dynamic conformational changes or crystallographic disorder. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the 4-ethylphenyl group) by observing signal coalescence at elevated temperatures .
- Density functional theory (DFT) calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA software) to validate proposed conformers .
- Complementary crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves resolution for ambiguous regions .
Q. What methodologies optimize regioselectivity in pyrazoloquinoline functionalization?
- Directing group strategies : Electron-withdrawing groups (e.g., trifluoromethyl at position 8) direct electrophilic substitution to the para position of the quinoline ring .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times (e.g., 30 minutes vs. 3 hours under conventional heating) .
- Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions for chloro-substituent replacement, while toluene/THF mixtures enhance cycloaddition yields .
Q. How can structural analogs be designed to enhance pharmacological activity?
- Bioisosteric replacement : Substitute the 3-chloro-4-methylphenyl group with trifluoromethyl or nitro groups to improve target binding (e.g., kinase inhibition) .
- Scaffold hopping : Replace the pyrazoloquinoline core with imidazo[1,2-a]pyridine derivatives while retaining key pharmacophores (e.g., methoxy at position 8) .
- Prodrug strategies : Introduce ester or amide moieties at the 8-methoxy position for controlled metabolic activation .
Data Analysis and Experimental Design
Q. What statistical approaches are used to analyze biological activity data for analogs?
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values using partial least squares (PLS) regression .
- Cluster analysis : Group compounds by structural similarity (e.g., Tanimoto coefficients) to identify activity trends .
- Dose-response curves : Fit sigmoidal models (e.g., Hill equation) to determine efficacy (E) and potency (EC) in enzyme inhibition assays .
Q. How should researchers validate target engagement in cellular assays?
- Photoaffinity labeling : Incorporate a diazirine group into the 4-ethylphenyl substituent to crosslink with target proteins, followed by SDS-PAGE/MS identification .
- Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
- CRISPR-Cas9 knockouts : Confirm loss of activity in cells lacking the putative target (e.g., kinase or receptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
